METHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
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Overview
Description
METHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core, a thiophene ring, and multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction might yield simpler hydrocarbons.
Scientific Research Applications
METHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions of heterocyclic compounds with biological systems.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally similar due to the presence of methoxy groups and a phenethylamine core.
5-Amino-pyrazoles: These compounds share a heterocyclic structure and are used in similar applications.
Uniqueness
METHYL 2-({[2-(3,4-DIMETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of a quinoline core, a thiophene ring, and multiple methoxy groups. This structure provides it with distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C26H24N2O5S |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 2-[[2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H24N2O5S/c1-14-15(2)34-25(23(14)26(30)33-5)28-24(29)18-13-20(27-19-9-7-6-8-17(18)19)16-10-11-21(31-3)22(12-16)32-4/h6-13H,1-5H3,(H,28,29) |
InChI Key |
IRPNLALFYJFTNZ-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
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